molecular formula C14H24O2 B14256941 Tetradeca-3,13-dienoic acid CAS No. 401812-62-2

Tetradeca-3,13-dienoic acid

Cat. No.: B14256941
CAS No.: 401812-62-2
M. Wt: 224.34 g/mol
InChI Key: VVRGJPKOLMOJGU-UHFFFAOYSA-N
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Description

Tetradeca-3,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C14H24O2. It is characterized by the presence of two double bonds located at the 3rd and 13th positions of the tetradecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-3,13-dienoic acid typically involves the use of cross-cyclomagnesiation reactions. One common method includes the reaction of 1,2-dienes with ethylmagnesium bromide (EtMgBr) in the presence of a titanium catalyst (Cp2TiCl2). This reaction yields the desired dienoic acid with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process often includes distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tetradeca-3,13-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Epoxides, peroxides.

    Reduction: Saturated tetradecanoic acid.

    Substitution: Esters, amides.

Scientific Research Applications

Tetradeca-3,13-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetradeca-3,13-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound has been shown to inhibit human topoisomerase I, leading to DNA damage and apoptosis in cancer cells . Additionally, it can affect the cell cycle and induce oxidative stress, contributing to its anticancer effects .

Comparison with Similar Compounds

Tetradeca-3,13-dienoic acid can be compared with other similar polyunsaturated fatty acids, such as:

Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo selective chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

CAS No.

401812-62-2

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

tetradeca-3,13-dienoic acid

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2,11-12H,1,3-10,13H2,(H,15,16)

InChI Key

VVRGJPKOLMOJGU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC=CCC(=O)O

Origin of Product

United States

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